Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
CAS No.: 1363382-45-9
Cat. No.: VC0060062
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.70842
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363382-45-9 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.70842 |
| IUPAC Name | methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H |
| SMILES | COC(=O)C1CC2CCCC(C1)N2.Cl |
Introduction
Structure and Properties
Chemical Structure
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride features a distinctive nine-membered bicyclic system (3.3.1) with a nitrogen atom integrated at position 9 and a methyl ester functionality at position 3. The compound exists as a hydrochloride salt where the tertiary amine nitrogen is protonated and paired with a chloride counterion. This structural arrangement creates a rigid conformation that can enhance binding specificity to biological targets when compared to more flexible linear analogs.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is expected to be a crystalline solid under standard conditions. The molecular formula is anticipated to be C₁₀H₁₇NO₂·HCl with an approximate molecular weight of 219.71 g/mol (comprising 183.25 g/mol for the free base plus 36.46 g/mol for HCl).
As a hydrochloride salt, this compound would exhibit substantially enhanced water solubility compared to its free base counterpart, making it potentially more suitable for pharmaceutical formulations. The nitrogen atom, being protonated in this salt form, would contribute to the compound's basic properties in aqueous solutions.
Comparison with Related Compounds
The following table presents a comparison of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride with structurally related compounds:
| Compound | Molecular Formula | Notable Structural Features | Distinction from Target Compound |
|---|---|---|---|
| 9-Azabicyclo(3.3.1)nonan-3-one Hydrochloride | C₈H₁₃NO·HCl | Ketone at position 3, Hydrochloride salt | Contains ketone instead of methyl ester at position 3 |
| 9-Azabicyclo[3.3.1]nonane,9-methyl- | C₉H₁₇N | Methyl group on nitrogen, No position 3 functionality | Contains N-methyl group, lacks position 3 functionality, not a salt |
| Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | C₁₀H₁₇NO₂ | Methyl ester at position 3, Free base form | Free base form (not hydrochloride salt) |
Synthesis and Preparation
Reaction Conditions
Based on synthetic procedures for related compounds, typical reaction conditions might include:
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Initial framework construction: Reactions in aprotic solvents such as toluene at temperatures ranging from room temperature to 90°C for extended periods (24-48 hours)
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Esterification: Treatment with methanolic HCl or thionyl chloride followed by methanol
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Salt formation: Addition of HCl in diethyl ether or methanolic HCl to the free base
For the synthesis of 9-Azabicyclo(3.3.1)nonan-3-one Hydrochloride, documented reaction conditions include mixing with 1-chloroethylchloroformate in toluene at 20-90°C for 44 hours, followed by refluxing with methanol for 2 hours .
Yield and Purification
For the structurally related 9-Azabicyclo(3.3.1)nonan-3-one Hydrochloride, yields of approximately 68% have been reported using precipitation methods . Similar yields might be anticipated for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride when employing analogous synthetic strategies.
Purification techniques typically involve:
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Cooling the reaction mixture in an ice bath to induce crystallization
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Filtration to collect the precipitated product
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Washing with appropriate solvents such as diethyl ether to remove impurities
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Recrystallization from suitable solvent systems if necessary
Chemical Reactivity
Functional Group Reactivity
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride contains two primary reactive centers:
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The protonated tertiary amine nitrogen: Capable of acting as a leaving group upon deprotonation, allowing for subsequent nucleophilic reactions
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The methyl ester group: Susceptible to nucleophilic acyl substitution reactions, including hydrolysis, aminolysis, and transesterification
The reactivity profile of this compound would be expected to resemble that of other tertiary amine esters, with the bicyclic framework imposing specific steric constraints that could influence reaction rates and selectivity.
Common Reactions
Based on the chemical structure, anticipated reactions include:
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Ester hydrolysis: Treatment with aqueous acids or bases would yield the corresponding carboxylic acid
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Transesterification: Reaction with other alcohols in the presence of acid or base catalysts
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Reduction: Treatment with reducing agents such as LiAlH₄ would convert the ester to a primary alcohol
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Salt conversion: Treatment with base would yield the free base form
Stability Considerations
As a hydrochloride salt, this compound would likely exhibit:
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Enhanced stability toward oxidation compared to the free base form
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Improved shelf-life under standard storage conditions
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Greater resistance to degradation in humid environments
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Potential sensitivity to strongly basic conditions that could deprotonate the ammonium group
Biological Activity and Applications
Pharmacological Profile
While specific pharmacological data for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is limited, compounds containing the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated diverse biological activities. The following table summarizes potential activities based on structurally related compounds:
| Potential Activity | Possible Mechanism | Structural Requirement | Research Significance |
|---|---|---|---|
| CNS receptor binding | Interaction with neurotransmitter systems | Protonated nitrogen atom at optimal distance from functional groups | Potential applications in neuropsychiatric disorders |
| Enzyme inhibition | Competitive binding to enzyme active sites | Rigid bicyclic framework providing specific spatial arrangement | Target for metabolic or signaling pathway modulation |
| Sigma receptor affinity | Binding to sigma-1 or sigma-2 receptors | Tertiary amine with specific hydrophobic regions | Applications in pain management and neuroprotection |
Structure-Activity Relationships
The rigid bicyclic framework of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride constrains the molecule into a specific three-dimensional conformation. This conformational rigidity can significantly enhance binding specificity to biological targets compared to more flexible analogs. The presence of the methyl ester group at position 3 introduces potential for hydrogen bonding interactions with receptor sites, while the protonated nitrogen as a hydrochloride salt would be expected to engage in ionic interactions with negatively charged regions of biological targets.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride would be expected to show characteristic signals including:
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A singlet at approximately δ 3.7-3.8 ppm corresponding to the methyl ester protons
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Complex multiplets in the δ 1.5-3.5 ppm region representing the various methylene and methine protons of the bicyclic framework
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A broad signal representing the protonated nitrogen (N-H+), typically in the δ 8.5-10.0 ppm region
Infrared Spectroscopy (IR)
Characteristic IR absorption bands would likely include:
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Strong C=O stretching band at approximately 1730-1750 cm⁻¹ (methyl ester)
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C-O stretching at 1200-1250 cm⁻¹
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N-H stretching (from the protonated amine) at 2400-2700 cm⁻¹
Mass Spectrometry
In mass spectrometry, the compound would likely show:
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Molecular ion peak corresponding to the free base (M-HCl)
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Fragmentation patterns including loss of the methoxy group (M-OCH₃) and cleavage of the bicyclic framework
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